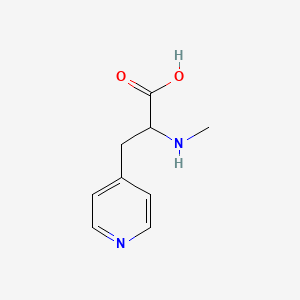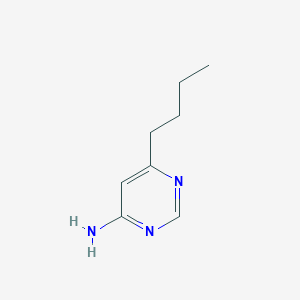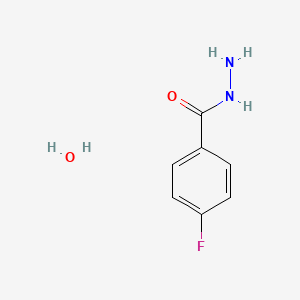![molecular formula C14H12BNO2S B1473587 [4-[(2-シアノベンジル)チオ]フェニル]ボロン酸 CAS No. 1005206-26-7](/img/structure/B1473587.png)
[4-[(2-シアノベンジル)チオ]フェニル]ボロン酸
概要
説明
[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is a useful research compound. Its molecular formula is C14H12BNO2S and its molecular weight is 269.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦(SM)カップリング、広く適用されている遷移金属触媒による炭素-炭素結合形成反応における試薬として使用できます 。 SM カップリングの成功は、例外的に穏やかで官能基許容性の高い反応条件と、比較的安定で、容易に調製され、一般的に環境に優しい有機ホウ素試薬の組み合わせによるものです .
プロト脱ホウ素化
この化合物は、プロト脱ホウ素化でも使用できます 。 ピナコールボロン酸エステルのプロト脱ホウ素化は、形式的な反マルコフニコフアルケンヒドロメチル化を可能にする貴重な変換です 。 この方法は、メトキシ保護された(-)-Δ8-THC とコレステロールに適用されています .
ロジウム触媒による分子内アミノ化
“[4-[(2-シアノベンジル)チオ]フェニル]ボロン酸”は、ロジウム触媒による分子内アミノ化の試薬として使用できます 。 この反応は、天然物や医薬品に多く見られる含窒素複素環の合成のための強力なツールです .
Pd触媒による直接アリール化
この化合物は、Pd触媒による直接アリール化で使用できます 。 この反応は、炭素-炭素結合形成のための強力な方法であり、複雑な有機分子の合成で広く使用されています .
溝呂木・ヘックカップリング
“[4-[(2-シアノベンジル)チオ]フェニル]ボロン酸”は、溝呂木・ヘックカップリング反応における試薬として使用できます 。 この反応は、炭素-炭素二重結合形成のための強力な方法であり、複雑な有機分子の合成で広く使用されています .
パラジウム触媒による立体選択的ヘック型反応
この化合物は、パラジウム触媒による立体選択的ヘック型反応で使用できます 。 この反応は、立体選択的な方法で炭素-炭素二重結合を形成するための強力な方法です .
作用機序
Target of Action
The primary target of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon–carbon bond .
Pharmacokinetics
Boronic acids like [4-[(2-cyanobenzyl)thio]phenyl]boronic acid are generally stable and easy to handle , which suggests they may have favorable pharmacokinetic properties.
Result of Action
The molecular effect of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid. For instance, the SM cross-coupling reaction, in which this compound participates, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the compound can be influenced by the solvent used, as phenylboronic acid, a similar compound, is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride .
特性
IUPAC Name |
[4-[(2-cyanophenyl)methylsulfanyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO2S/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZANREDPJZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2=CC=CC=C2C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214546 | |
| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-26-7 | |
| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005206-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


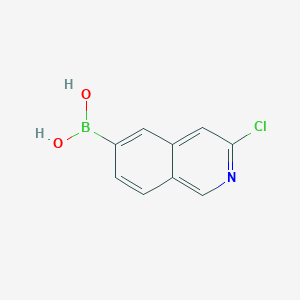
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]aniline, HCl](/img/structure/B1473509.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1473511.png)
![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)

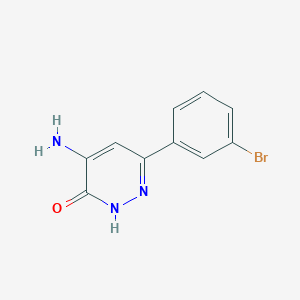
amine](/img/structure/B1473518.png)

